molecular formula C17H25FN2O4S B11332155 1-[(2-fluorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Cat. No.: B11332155
M. Wt: 372.5 g/mol
InChI Key: GIQLLFLQHRUZNF-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a methanesulfonyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzene derivatives.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is typically introduced through a sulfonylation reaction using methanesulfonyl chloride.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2-Fluorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
  • 1-[(2-Bromophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
  • 1-[(2-Methylphenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Uniqueness

1-[(2-Fluorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C17H25FN2O4S

Molecular Weight

372.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H25FN2O4S/c1-13(11-24-2)19-17(21)14-7-9-20(10-8-14)25(22,23)12-15-5-3-4-6-16(15)18/h3-6,13-14H,7-12H2,1-2H3,(H,19,21)

InChI Key

GIQLLFLQHRUZNF-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F

Origin of Product

United States

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